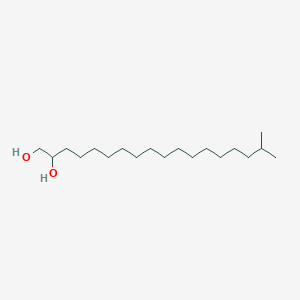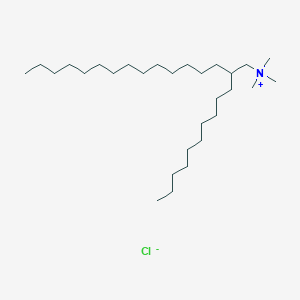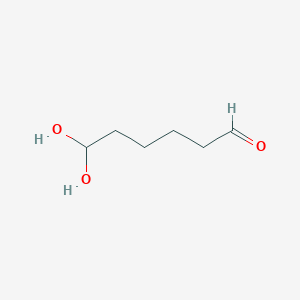
6,6-Dihydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanal, characterized by the presence of two hydroxyl groups at the 6th position of the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
6,6-Dihydroxyhexanal can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxyhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 6,6-dihydroxyhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
6,6-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6,6-dihydroxyhexanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 6,6-dihydroxyhexanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 6,6-Dihydroxyhexanoic acid.
Reduction: 6,6-Dihydroxyhexanol.
Substitution: Various substituted hexanal derivatives.
科学的研究の応用
6,6-Dihydroxyhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
6-Hydroxyhexanal: Similar structure but with only one hydroxyl group.
1,6-Hexanediol: Contains hydroxyl groups at both ends of the carbon chain.
6,6-Dihydroxyhexanoic acid: An oxidized form of 6,6-Dihydroxyhexanal.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
165314-38-5 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
6,6-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h5-6,8-9H,1-4H2 |
InChIキー |
ZRMYIMISVJDBNV-UHFFFAOYSA-N |
正規SMILES |
C(CCC(O)O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
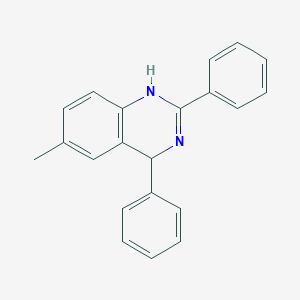
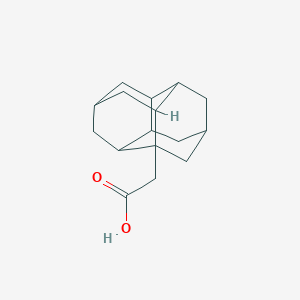
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
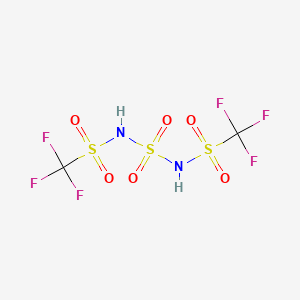
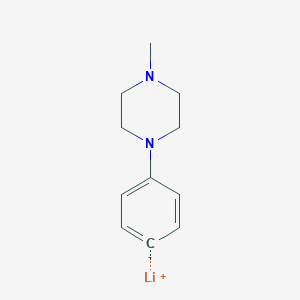
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
